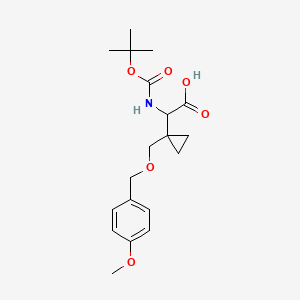

2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid

Description

This compound features a tert-butoxycarbonyl (Boc)-protected amino group attached to a cyclopropane ring, which is further substituted with a (4-methoxybenzyl)oxymethyl (PMB-ether) group and an acetic acid moiety. The Boc group serves as a protective moiety for amines, while the PMB ether enhances lipophilicity and modulates solubility.

Properties

Molecular Formula |

C19H27NO6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

2-[1-[(4-methoxyphenyl)methoxymethyl]cyclopropyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C19H27NO6/c1-18(2,3)26-17(23)20-15(16(21)22)19(9-10-19)12-25-11-13-5-7-14(24-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,20,23)(H,21,22) |

InChI Key |

ZPAHRHNNPTXLHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)COCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent functionalization. One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation under metal-free conditions . Another approach involves the esterification of Nα-protected amino acids using tert-butanol, catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring or the methoxybenzyl group.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide under metal-free conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and peptide chemistry.

Biology: Employed in the study of protein interactions and enzyme mechanisms.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can participate in various biochemical reactions, while the cyclopropyl ring provides structural rigidity and influences the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound is compared to analogs with variations in cyclopropane/cyclobutane substituents, ester/acid functional groups, and protective moieties (Table 1).

Table 1: Structural Comparison of Analogs

Physicochemical Properties

- Molecular Weight and Solubility : The PMB-ether substituent in the target compound increases molecular weight compared to simpler analogs (e.g., 155976-13-9, MW 215.25 g/mol), reducing aqueous solubility but enhancing logP for better membrane permeability .

- Stability : The PMB group is acid-labile, making the compound less stable under acidic conditions compared to methyl-substituted analogs (e.g., 160080-53-5). The Boc group, conversely, is base-sensitive, requiring neutral handling conditions .

Key Recommendations :

- Investigate acid/base stability profiles of the PMB-ether substituent.

- Explore applications in 3D cell culture systems (as in ) for evaluating controlled-release formulations.

Biological Activity

The compound 2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid , identified by its CAS number 2010161-02-9 , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 365.4 g/mol . The structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines, and a cyclopropyl moiety that may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2010161-02-9 |

| Molecular Formula | C₁₉H₂₇N₀₆ |

| Molecular Weight | 365.4 g/mol |

| Purity | ≥95% |

The specific biological activities of 2-((tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid are not extensively documented; however, compounds with similar structural features often exhibit activity through modulation of enzyme pathways or interaction with G protein-coupled receptors (GPCRs). The presence of the cyclopropyl group may enhance binding affinity to target proteins, potentially influencing pharmacokinetics and dynamics.

Pharmacological Studies

Recent studies suggest that compounds with similar structures have shown promise in various therapeutic areas:

- Anti-inflammatory Activity : Compounds containing the Boc group have been investigated for their ability to inhibit pro-inflammatory cytokines, which could be relevant in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Neuroprotective Effects : Research indicates that certain analogs can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Synthesis and Evaluation

A study focused on synthesizing derivatives of the target compound and evaluating their biological activity. The results indicated that modifications in the side chains significantly impacted the efficacy against specific targets, such as enzymes involved in inflammatory pathways .

In Vivo Studies

In vivo studies using animal models have shown that similar compounds can effectively reduce tumor growth and modulate immune responses. For example, a related compound demonstrated a reduction in tumor size by 50% in xenograft models when administered at optimal doses .

Q & A

Q. What are the critical steps and challenges in synthesizing 2-((Tert-butoxycarbonyl)amino)-2-(1-(((4-methoxybenzyl)oxy)methyl)cyclopropyl)acetic acid in academic settings?

Methodological Answer: The synthesis typically involves:

- Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions during subsequent steps ().

- Cyclopropane ring formation using methods like [2+1] cycloaddition with dichlorocarbene or transition metal-catalyzed reactions, which require precise control of temperature and anhydrous conditions to avoid ring-opening ().

- Coupling the 4-methoxybenzyl (PMB) ether group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity .

Key Challenges: - Maintaining stereochemical integrity during cyclopropane formation.

- Deprotection of Boc and PMB groups without degrading the cyclopropane ring (acid-sensitive groups require mild conditions, e.g., TFA for Boc and DDQ for PMB) ().

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), PMB ether (δ ~3.8 ppm for methoxy protons), and cyclopropane ring protons (δ ~0.5–1.5 ppm, split due to ring strain) ().

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for molecular weight confirmation (expected [M+H] ~435 g/mol) ().

- IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm) and carboxylic acid O-H stretches (broad ~2500–3300 cm) .

Q. What storage conditions are recommended to maintain the compound’s stability?

Methodological Answer:

- Store under anhydrous conditions (sealed with desiccants like silica gel) at 2–8°C to prevent hydrolysis of the Boc group or cyclopropane ring ().

- Avoid prolonged exposure to light, as the PMB group may undergo photodegradation .

Advanced Research Questions

Q. How can researchers optimize the cyclopropane ring formation to improve yield and selectivity?

Methodological Answer:

- Catalyst Screening : Test transition metal catalysts (e.g., Rh(II) or Cu(I)) for stereoselective cyclopropanation. For example, Rh(OAc) can enhance diastereomeric excess (de) in carbene transfer reactions .

- Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize carbene intermediates and reduce side reactions .

- In-situ Monitoring : Employ -NMR (if fluorinated reagents are used) or reaction calorimetry to track intermediate formation and adjust reaction parameters dynamically .

Q. How can contradictory purity data from HPLC and NMR be resolved?

Methodological Answer:

- Cross-Validation :

- HPLC : Ensure calibration with a certified reference standard. Adjust mobile phase (e.g., acetonitrile:water with 0.1% TFA) to resolve co-eluting impurities ().

- NMR : Use -NMR integration to quantify major vs. minor species. For example, if residual solvents (e.g., DMSO) overlap with analyte signals, switch to deuterated chloroform .

- Advanced Techniques : Perform LC-MS/MS or 2D NMR (COSY, HSQC) to identify impurities structurally .

Q. What environmental impact assessments are necessary for this compound?

Methodological Answer:

- Degradation Studies :

- Hydrolytic Stability : Test under varying pH (3–10) to simulate environmental breakdown. The Boc group is labile under acidic conditions, while the cyclopropane ring may persist ().

- Photodegradation : Expose to UV light (λ = 254–365 nm) to assess PMB ether cleavage and formation of methoxybenzaldehyde byproducts .

- Ecotoxicology : Use Daphnia magna or algal bioassays to evaluate acute toxicity (EC) and bioaccumulation potential (logP calculated as ~2.5) .

Q. What strategies mitigate instability during Boc deprotection in the presence of acid-sensitive functional groups?

Methodological Answer:

- Alternative Deprotection Reagents : Use HCl in dioxane (4 M) instead of TFA to reduce acidity while maintaining Boc cleavage efficiency .

- Protecting Group Engineering : Replace PMB with more stable groups (e.g., SEM or TBS ethers) if cyclopropane ring degradation occurs during deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.